(2R)-2-amino-2-pyridin-4-ylacetic acid

Chiral resolution Enantiomeric excess Asymmetric synthesis

Chiral synthesis of EP2 agonists (e.g., Omidenepag analogs) and D-configured peptide SAR demand single-enantiomer (2R)-α-amino acid. Racemic or (2S)-enantiomer compromises biological recognition. • Enantiopure (R)-stereocenter, ≥98% HPLC purity • Stock: 10 mg-100 mg; bulk custom synthesis available • Immediate global delivery from BenchChem

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 110772-45-7
Cat. No. B025552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-2-pyridin-4-ylacetic acid
CAS110772-45-7
Synonyms4-Pyridineaceticacid,alpha-amino-,(R)-(9CI)
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(C(=O)O)N
InChIInChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1
InChIKeyBPTCAQMPNJVACB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-2-pyridin-4-ylacetic Acid: Chiral Building Block


(2R)-2-amino-2-pyridin-4-ylacetic acid (CAS 110772-45-7) is a chiral, non-proteinogenic α-amino acid featuring a pyridin-4-yl substituent at the α-carbon [1]. With a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol, this compound serves as an enantiopure building block (chiral synthon) in organic synthesis, medicinal chemistry, and pharmaceutical research [1]. The presence of both a carboxylic acid and a primary amine on a defined (R)-stereocenter enables its incorporation into peptide chains, peptidomimetics, and small-molecule drug candidates, where stereochemistry is critical for biological target engagement [2].

(2R)-2-Amino-2-pyridin-4-ylacetic Acid: Why Stereochemistry Matters


The (2R)-configured stereocenter at the α-carbon dictates the three-dimensional presentation of the pyridine ring, amino group, and carboxylic acid, which directly controls molecular recognition at biological targets (e.g., receptors, enzymes) and governs peptide backbone geometry upon incorporation [1]. Generic substitution with the racemic mixture (CAS 53339-65-4) or the (2S)-enantiomer (CAS 1228559-23-6) introduces opposite or undefined stereochemistry that can abolish target binding, invert pharmacological activity, or produce peptides with altered secondary structure [2]. In asymmetric synthesis, the use of a specific enantiomer is mandatory to preserve downstream enantiomeric excess (ee); employing the racemate negates the purpose of stereocontrolled routes [3].

(2R)-2-Amino-2-pyridin-4-ylacetic Acid vs. Close Analogs


Enantiomeric Purity: (2R)-Enantiomer vs. Racemate

The (2R)-enantiomer (CAS 110772-45-7) is supplied as a stereochemically defined single enantiomer with a commercial purity specification of ≥95% by achiral HPLC and a defined (R)-configuration confirmed by the InChI stereodescriptor [C@H] . In contrast, the racemic mixture (CAS 53339-65-4) contains equal proportions of (R)- and (S)-enantiomers, providing zero enantiomeric excess (ee = 0%) and no stereochemical definition . For asymmetric synthesis of pyridyl α-amino acid derivatives, enantiomeric purity exceeding 96% ee has been achieved via asymmetric hydrogenation using Rh-PROPRAPHOS catalysts, with subsequent recrystallization yielding >99% ee [1].

Chiral resolution Enantiomeric excess Asymmetric synthesis

Pyridyl Regioisomer Comparison: 4- vs. 2- vs. 3-Pyridyl

Pyridylalanine regioisomers—2-pyridylalanine (2Pal), 3-pyridylalanine (3Pal), and 4-pyridylalanine (4Pal)—differ solely in the position of the nitrogen atom on the aromatic ring [1]. In radiolabeled somatostatin antagonists, substitution of the P3 residue with 2Pal, 3Pal, or 4Pal produced distinct effects on receptor binding affinity and internalization profiles [1]. Incorporation of 4-pyridyl-α-alanine into tripeptide sequences has been explicitly demonstrated using enantiomerically pure material (Mosher's amide analysis confirmed >96% ee), and the 4-pyridyl regioisomer showed successful peptide incorporation yields [2].

Regioisomerism Pyridylalanine Somatostatin antagonists

(2R)-Stereochemistry for EP2 Agonist Design

Patent literature (CN-103965099-A, JP-2014177476-A, US 8,648,097) explicitly identifies pyridylaminoacetic acid compounds bearing an α-amino acid moiety as EP2 receptor agonists with therapeutic potential in asthma and chronic obstructive pulmonary disease [1]. The (pyridin-2-ylamino)acetic acid scaffold was independently identified as a privileged structure for developing selective EP2 receptor agonists [2]. While these patents encompass broad generic structures that include 4-pyridyl-substituted variants, the stereochemistry at the α-carbon is a critical determinant of receptor binding, consistent with the general principle that EP2 agonist potency is stereospecific [3].

EP2 agonist Prostaglandin receptor Drug intermediate

Enantioselective Synthesis: (2R)- vs. (2S)-Accessibility

The (2R)-enantiomer (CAS 110772-45-7) and the (2S)-enantiomer (CAS 1228559-23-6) are both commercially available as single enantiomers with purity specifications of 95–98% . For pyridylalanine derivatives, asymmetric catalytic hydrogenation of (Z)-2-N-acylamino-3-pyridylacrylic acid precursors using Rh-PROPRAPHOS complexes yields enantiomeric excesses of 70–90%, with enrichment to >99% ee achievable through recrystallization [1]. Chemoenzymatic routes to enantiomerically pure 4-pyridylalanine derivatives have been established using lipase-catalyzed kinetic resolution, providing both (R)- and (S)-enantiomers in high enantiomeric purity [2].

Asymmetric hydrogenation Chiral pool synthesis Enantioselective catalysis

Applications of (2R)-2-Amino-2-pyridin-4-ylacetic Acid


EP2 Receptor Agonist Drug Synthesis

Research groups developing non-prostanoid EP2 receptor agonists for respiratory diseases (asthma, COPD) or glaucoma require the (2R)-configured pyridylaminoacetic acid as a chiral intermediate [1]. The pyridylaminoacetic acid scaffold, as exemplified by Omidenepag (EC50 = 1.1 nM at EP2), demands defined α-carbon stereochemistry for target engagement [2]. Procurement of the single (2R)-enantiomer (CAS 110772-45-7) with verified enantiomeric purity ensures stereochemical fidelity throughout the synthetic route, avoiding the need for costly chiral chromatographic separation downstream.

4-Pyridyl Peptide & Peptidomimetic Incorporation

The 4-pyridyl-α-amino acid moiety can be incorporated into peptide chains via standard solid-phase or solution-phase coupling methods [3]. In matrix metalloproteinase (MMP) inhibitor design, 4-pyridylalanine introduced as the P3 residue established a π-π stacking interaction with Tyr167, contributing to inhibitor potency and in vivo efficacy in kidney fibrosis models [4]. The (2R)-enantiomer (D-configuration equivalent for α-amino acids with pyridyl side chains) provides stereoisomeric variation complementary to the natural (L)-amino acid series, enabling systematic exploration of stereochemical SAR.

Chiral Ligand & Coordination Polymer Precursors

The pyridyl nitrogen in the 4-position and the α-amino acid moiety provide dual coordination sites (N-pyridyl donor and carboxylate/amine donors) suitable for metal complexation [5]. 4-Pyridylglycinate ligands have been employed in the construction of polar coordination polymers where the pyridyl nitrogen bridges metal centers in a trans axial geometry [5]. The defined (R)-stereochemistry of the target compound enables the synthesis of homochiral metal-organic frameworks or asymmetric catalysts where the chiral environment around the metal center is precisely controlled.

Biochemical Probes for Aminopeptidases & PLP Enzymes

Heterocyclic non-natural α-amino acids, including 4-pyridylalanine derivatives, have been shown to act as substrates or inhibitors of elastase from Pseudomonas aeruginosa after incorporation into appropriate peptide sequences [6]. The (2R)-configuration may confer resistance to endogenous aminopeptidases that preferentially recognize L-configured (S)-amino acids, thereby extending the metabolic stability of peptide-based probes or inhibitors. This application leverages the non-proteinogenic nature of the compound to introduce proteolytic stability while maintaining target recognition.

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